Cas no 1602862-13-4 (1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-)

1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- 化学的及び物理的性質
名前と識別子
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- 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-
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- インチ: 1S/C7H13NO2/c1-2-6(9)7(8)3-4-10-5-7/h2-5,8H2,1H3
- InChIKey: COWOURBGAOIMGU-UHFFFAOYSA-N
- SMILES: C(C1(N)CCOC1)(=O)CC
1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01097052-1g |
1-(3-Aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95% | 1g |
¥6657.0 | 2023-04-10 | |
Enamine | EN300-794716-2.5g |
1-(3-aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
Enamine | EN300-794716-10.0g |
1-(3-aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
Enamine | EN300-794716-0.1g |
1-(3-aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
Enamine | EN300-794716-1.0g |
1-(3-aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
Enamine | EN300-794716-5.0g |
1-(3-aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 | |
Enamine | EN300-794716-0.25g |
1-(3-aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
Enamine | EN300-794716-0.05g |
1-(3-aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
Enamine | EN300-794716-0.5g |
1-(3-aminooxolan-3-yl)propan-1-one |
1602862-13-4 | 95.0% | 0.5g |
$946.0 | 2025-03-21 |
1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-に関する追加情報
Introduction to 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- (CAS No. 1602862-13-4) and Its Emerging Applications in Chemical Biology
1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-, identified by the chemical identifier CAS No. 1602862-13-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a propanone backbone modified with a 3-aminotetrahydro-3-furanyl substituent, has garnered attention due to its unique structural properties and potential biological activities. The combination of these functional groups suggests a molecule with versatile reactivity, making it a valuable scaffold for the development of novel bioactive agents.
The propanone moiety, also known as acetone, is a well-known solvent and reactive intermediate in organic synthesis. Its incorporation into the molecular framework of 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- enhances its ability to participate in various chemical transformations, including nucleophilic addition and condensation reactions. This reactivity is further modulated by the 3-aminotetrahydro-3-furanyl group, which introduces both basicity and steric hindrance, influencing the compound's interaction with biological targets.
Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. The tetrahydrofuran (THF) ring in the 3-aminotetrahydro-3-furanyl moiety is a common structural motif found in numerous bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents. The presence of an amine group on this ring further expands the potential applications of 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-, as it can engage in hydrogen bonding interactions and form salt bridges with biological receptors.
One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in cell signaling pathways and are implicated in various diseases, including cancer. The structural features of 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)-, particularly the propanone and amine functionalities, suggest that it may be capable of binding to the ATP-binding site of kinases, thereby inhibiting their activity. Preliminary computational studies have indicated that this compound exhibits favorable binding affinities with several kinases, making it a promising lead for further development.
In addition to its kinase inhibition potential, 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- has shown promise as a scaffold for developing neuroprotective agents. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. The ability of this compound to interact with biological targets through both hydrophobic and polar interactions makes it an attractive candidate for modulating protein aggregation and protecting neuronal cells.
The synthesis of 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- involves multi-step organic transformations that highlight its synthetic versatility. The introduction of the propanone group can be achieved through various methods, including oxidation of isopropyl alcohol or condensation reactions involving acetone derivatives. Subsequent functionalization with the 3-aminotetrahydro-3-furanyl group requires careful selection of reagents and conditions to ensure high yield and purity. Recent improvements in catalytic methods have enabled more efficient and sustainable synthetic routes for this compound.
The pharmacological evaluation of 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- has been conducted using both in vitro and in vivo models. In cell-based assays, this compound has demonstrated significant inhibitory effects on several kinases, including EGFR and JAK2. These findings are supported by crystallographic studies that reveal how the molecule interacts with the active sites of these enzymes. In animal models of neurodegeneration, treatment with this compound has shown protective effects against neuronal damage and cognitive decline.
The future development of 1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- as a therapeutic agent will likely involve structure-based drug design approaches. By leveraging computational modeling techniques such as molecular dynamics simulations and virtual screening, researchers can optimize the structure of this compound to enhance its potency and selectivity. Additionally, exploring derivatives with modified functional groups may uncover new biological activities that could expand its therapeutic applications.
In conclusion,1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- (CAS No. 1602862-13-4) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel bioactive agents targeting kinases and neurodegenerative diseases. As research continues to uncover new applications for this molecule,1-Propanone, 1-(3-aminotetrahydro-3-furanyl)- is poised to play an important role in advancing therapeutic strategies across multiple disease areas.
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